Brifentanil
Overview
Description
Brifentanil, also known as A-3331, is an opioid analgesic that is an analogue of fentanyl. It was developed in the early 1990s and is known for its highly potent, short-acting analgesic and sedative effects. This compound is most similar to other potent fentanyl analogues such as alfentanil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brifentanil involves several steps. One of the key steps is the hydrogenolysis of 1-benzyl-3-methylpiperidin-4-one with hydrogen over palladium on carbon in ethanol to give the free piperidone. This is then condensed with 1-(2-bromoethyl)-4-ethyl-4,5-dihydro-1H-tetrazol-5-one .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Brifentanil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophilic reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Brifentanil has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Employed in research on pain management and the physiological effects of opioids.
Medicine: Investigated for its potential use in anesthesia and pain relief, particularly in surgical settings.
Industry: Utilized in the development of new analgesic drugs and in pharmacological studies
Mechanism of Action
Brifentanil is most similar to other potent, short-acting fentanyl analogues such as alfentanil, sufentanil, and remifentanil. These compounds share similar mechanisms of action and pharmacological effects but differ in their potency, duration of action, and side effect profiles .
Comparison with Similar Compounds
- Alfentanil
- Sufentanil
- Remifentanil
Brifentanil is unique in its specific binding affinity and rapid onset of action, making it particularly useful in settings where quick and short-term pain relief is required.
Properties
CAS No. |
101345-71-5 |
---|---|
Molecular Formula |
C20H29FN6O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[(3S,4R)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
KKMGCTVJCQYQPV-DOTOQJQBSA-N |
SMILES |
CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |
Isomeric SMILES |
CCN1C(=O)N(N=N1)CCN2CC[C@H]([C@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC |
Canonical SMILES |
CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC |
Appearance |
Solid powder |
101345-71-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
117268-95-8 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine A 3331 A-3331 A-3331.HCl Brifentanil brifentanil hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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